molecular formula C23H20ClN5O B2511784 N-(4-chlorophenethyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251581-63-1

N-(4-chlorophenethyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2511784
CAS No.: 1251581-63-1
M. Wt: 417.9
InChI Key: TXRKOMHNDKWZOH-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 1251581-63-1) is a triazole-based compound with the molecular formula C23H20ClN5O and a molecular weight of 417.9 g/mol . Its structure features:

  • A 1-(m-tolyl) group at position 1 of the triazole ring (methyl-substituted phenyl for enhanced lipophilicity).
  • A 4-carboxamide moiety with a 4-chlorophenethyl chain (likely influencing solubility and target binding).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O/c1-16-4-2-6-20(14-16)29-22(18-5-3-12-25-15-18)21(27-28-29)23(30)26-13-11-17-7-9-19(24)10-8-17/h2-10,12,14-15H,11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRKOMHNDKWZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenethyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring, which is known for its versatile biological activity. The structural components include:

  • 4-chlorophenethyl group : Imparts lipophilicity and potential interactions with various biological targets.
  • Pyridin-3-yl moiety : Often associated with pharmacological activity.
  • m-tolyl group : May enhance binding affinity to specific receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance:

  • A related triazole compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 43.4 μM against breast cancer T47D cells .
  • The mechanism involves cell cycle arrest at the G0/G1 phase, indicating a potential for therapeutic application in cancer treatment .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial effects. The ability of this compound to inhibit bacterial growth has been noted in preliminary studies, suggesting its utility in treating infections.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression or microbial growth.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of triazole derivatives:

Study 1: Anticancer Efficacy

In a study examining the anticancer properties of triazole derivatives, researchers synthesized a series of compounds and evaluated their effects on cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer types, supporting the hypothesis that structural modifications can enhance activity .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of triazole compounds against various pathogens. Results showed that specific derivatives had potent activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerHCT-116 (Colon Carcinoma)6.2
AnticancerT47D (Breast Cancer)43.4
AntimicrobialVarious Bacterial StrainsVariable

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
The compound has shown promise as an antifungal agent. Research indicates that derivatives containing triazole moieties exhibit significant antifungal activity against various strains of fungi, including Candida albicans and Rhodotorula mucilaginosa. In studies where similar triazole compounds were tested, many demonstrated greater efficacy than the standard antifungal drug fluconazole, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL . The structural similarity of N-(4-chlorophenethyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide to these effective compounds suggests it may possess similar properties.

Anticancer Properties
In the realm of cancer research, compounds containing the triazole ring have been linked to anticancer activities. For instance, a study highlighted that certain triazole derivatives exhibited significant cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) through assays like Sulforhodamine B (SRB) . The specific structure of this compound could be optimized for enhanced activity against various cancer cell lines.

Antimicrobial Applications

Broad-Spectrum Antimicrobial Activity
Research on related triazole compounds has demonstrated their effectiveness against a range of bacterial pathogens. For example, derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria . The incorporation of the triazole group in this compound may enhance its ability to combat resistant strains of bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for its development as a therapeutic agent. Studies have shown that modifications to the triazole ring and substituents on the phenyl groups can significantly affect biological activity. For instance:

CompoundSubstituentActivity (EC50 vs H2122)
944-Cl0.15 μM
964-Br0.16 μM
974-Ph0.17 μM

These data indicate that halogen substitutions can enhance the compound's potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Comparisons

Triazole derivatives often exhibit bioactivity modulated by substituent positioning and steric effects. Key analogs include:

Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
  • Substituents : Pyridin-3-yl (position 1), formyl (position 5), ethyl ester (position 4).
  • Conformation : X-ray crystallography revealed a 74.02° twist between triazole and pyridinyl rings due to steric hindrance from the formyl group . This angle is larger than in analogs like ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (50.3°) , highlighting how bulkier substituents increase torsional strain.
  • Relevance to Target Compound : The pyridin-3-yl group in the target compound may similarly influence conformation, though its carboxamide substituent likely reduces steric clash compared to formyl.
1-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS: 1326934-17-1)
  • Substituents : 4-chlorophenyl (position 1), pyridin-3-yl (position 5), cyclohexenylethyl carboxamide (position 4).
  • Comparison : Structurally identical to the target compound except for the cyclohexenylethyl vs. 4-chlorophenethyl carboxamide chain. The cyclohexenyl group reduces molecular weight (407.9 vs. 417.9) and may alter lipophilicity .
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Activity : A scaffold in c-Met inhibitors, inducing apoptosis in cancer cells (MCF-7, HepG2, etc.) with a 68.09% growth inhibition (GP) in NCI-H522 lung cancer cells .
  • Comparison : The trifluoromethyl group enhances metabolic stability, while the target compound’s pyridin-3-yl substituent may improve target affinity through π-π interactions.
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
  • Activity : Demonstrated 70.94% GP in NCI-H522 cells .
  • Comparison : The target compound’s m-tolyl group (vs. phenyl) and carboxamide (vs. ester) may enhance bioavailability and binding kinetics.

Key Research Findings and Implications

  • Substituent Effects : The pyridin-3-yl group at position 5 is a common feature in active compounds, suggesting its role in target engagement .
  • Carboxamide vs. Ester : Carboxamide derivatives (e.g., target compound) may exhibit superior metabolic stability compared to esters, though direct data is lacking.

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